Arphamenine A

Aminopeptidase B APB selectivity Arphamenine analog comparison

Arphamenine A (CAS 96551-81-4) is a ketomethylene pseudodipeptide (Argψ[COCH₂]Phe) microbial metabolite produced by Chromobacterium violaceum BMG361-CF4. It functions as a reversible, transition-state analog inhibitor of aminopeptidase B (APB; EC 3.4.11.6), with the non-hydrolysable ketomethylene (-COCH₂-) bond replacing the scissile peptide bond of the Arg-Phe dipeptide substrate.

Molecular Formula C16H24N4O3
Molecular Weight 320.39 g/mol
Cat. No. B1231045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArphamenine A
Synonyms5-amino-8-guanidino-4-oxo-2-phenylmethyloctanoic acid
arphamenine A
Molecular FormulaC16H24N4O3
Molecular Weight320.39 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CC(=O)C(CCCN=C(N)N)N)C(=O)O
InChIInChI=1S/C16H24N4O3/c17-13(7-4-8-20-16(18)19)14(21)10-12(15(22)23)9-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,17H2,(H,22,23)(H4,18,19,20)/t12-,13+/m1/s1
InChIKeyFQRLGZIGRMSTAX-OLZOCXBDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arphamenine A – Aminopeptidase B Inhibitor Procurement Guide for Selective Protease Research


Arphamenine A (CAS 96551-81-4) is a ketomethylene pseudodipeptide (Argψ[COCH₂]Phe) microbial metabolite produced by Chromobacterium violaceum BMG361-CF4 [1]. It functions as a reversible, transition-state analog inhibitor of aminopeptidase B (APB; EC 3.4.11.6), with the non-hydrolysable ketomethylene (-COCH₂-) bond replacing the scissile peptide bond of the Arg-Phe dipeptide substrate [2]. Unlike broad-spectrum aminopeptidase inhibitors, Arphamenine A exhibits a narrow and functionally distinctive inhibition profile that creates specific utility in dissecting arginine aminopeptidase pathways and in experimental systems requiring selective APB blockade without confounding off-target aminopeptidase suppression.

Why Bestatin, Amastatin, or Arphamenine B Cannot Substitute for Arphamenine A in Targeted APB Studies


Arphamenine A occupies a unique position within the aminopeptidase inhibitor landscape due to three structural and functional properties that are absent from its closest analogs. First, the ketomethylene isostere imposes strict S1/S1′ subsite specificity for basic (arginine) and aromatic (phenylalanine) side chains, respectively, producing a binding mode distinct from the hydroxyethylene scaffold of bestatin which engages the S1′/S2′ subsites [1]. Second, Arphamenine A is the only inhibitor that simultaneously blocks the oligopeptide/H⁺ symporter (EC₅₀ 15–67 μM) while sparing membrane-associated dipeptide hydrolysis—a functional signature reversed for amastatin and leuhistin [2]. Third, Arphamenine A is 7-fold more potent against aminopeptidase B than its structural congener Arphamenine B (which substitutes phenylalanine for tyrosine), demonstrating that even single-hydroxyl modifications to the aromatic side chain profoundly degrade target engagement [3]. These properties mean that substituting Arphamenine A with bestatin, amastatin, or Arphamenine B yields qualitatively different—and often opposite—experimental outcomes.

Arphamenine A – Head-to-Head Quantitative Differentiation Evidence Against Comparator Compounds


Aminopeptidase B Inhibition: Arphamenine A Outperforms Arphamenine B by 7-Fold at Equal Concentration

In a direct comparative study of porcine kidney aminopeptidase B (APB; EC 3.4.11.16, also designated aminopeptidase W), Arphamenine A at 0.1 mM produced 50% inhibition, whereas Arphamenine B at the identical concentration achieved only 7% inhibition—a 7.1-fold difference in target engagement [1]. Under these same conditions, the broad-spectrum inhibitor bestatin reached 89% inhibition and amastatin reached 100% inhibition, confirming that Arphamenine A delivers intermediate potency with far greater selectivity than bestatin or amastatin, while handily surpassing its closest structural analog Arphamenine B. The critical structural determinant is the phenylalanine (Arphamenine A) versus tyrosine (Arphamenine B) residue at the P1′ position: the introduction of a single para-hydroxyl group on the aromatic ring nearly abolishes APB inhibition.

Aminopeptidase B APB selectivity Arphamenine analog comparison

Functional Dichotomy: Arphamenine A Inhibits Dipeptide Transport but Spares Membrane Hydrolysis—Opposite to Amastatin and Leuhistin

In kidney brush border membrane vesicles, Arphamenine A strongly inhibited the oligopeptide/H⁺ symporter with EC₅₀ values of 15–67 μM, yet at concentrations as high as 100 μM it was either ineffective or only weakly inhibitory toward membrane-associated dipeptide hydrolysis [1]. This functional profile is diametrically opposite to that of amastatin and leuhistin, which at concentrations as low as 20 μM almost completely inhibited dipeptide hydrolysis but exhibited negligible transport inhibition (EC₅₀ 4 mM to >50 mM for leuhistin and amastatin respectively). Bestatin occupied an intermediate position, inhibiting transport (EC₅₀ 15–67 μM) but also retaining significant anti-hydrolytic activity. Arphamenine A is thus the only compound tested that can functionally separate dipeptide transport blockade from hydrolysis inhibition—a property enabling it to serve as a selective tool for dissecting peptide transporter pharmacology without confounding effects on brush border proteolysis.

Oligopeptide transporter PepT1/PepT2 Dipeptide transport vs hydrolysis Functional selectivity

Collagen Gel Contraction Reversal: Arphamenine A Abolishes Angiotensin II-Driven Fibrosis Whereas Bestatin Fails

In a functional assay of collagen gel contraction by rat cardiac fibroblasts stimulated with angiotensin II (100 nmol/L), Arphamenine A at 100 μmol/L almost completely reversed the angiotensin II-induced gel contraction in both control and TGF-β1-treated fibroblasts [1]. By contrast, bestatin at the identical concentration (100 μmol/L) produced only partial inhibition of angiotensin II-stimulated contraction in control fibroblasts and had no effect whatsoever on the angiotensin II-induced contraction in TGF-β1-treated fibroblasts. Leuhistin matched the performance of Arphamenine A in this assay, but its mechanism involves alanine aminopeptidase rather than arginine aminopeptidase (APB) blockade. Critically, bestatin completely inhibited alanine aminopeptidase activity yet still failed to reverse contraction in TGF-β1-treated cells, indicating that APB-specific inhibition by Arphamenine A (rather than broad-spectrum aminopeptidase suppression) is the mechanistic driver of the anti-fibrotic effect.

Cardiac fibrosis Collagen contraction Angiotensin II TGF-β1 Myofibroblast

Collagen Production and Lysyl Oxidase: Arphamenine A Reduces Fibrotic Matrix Deposition via APB-Dependent Mechanism

In a companion study by the same group, Arphamenine A (100 μmol/L) dose-dependently inhibited both basal and TGF-β1-stimulated aminopeptidase activity in cardiac fibroblasts, leading to reduced soluble and non-soluble collagen production in both control and TGF-β1-treated cells [1]. Collagen type I and III expression was decreased specifically in TGF-β1-treated fibroblasts. Notably, Arphamenine A also inhibited lysyl oxidase activity (a critical collagen cross-linking enzyme) as well as MMP-1 and MMP-2 activity in conditioned media. This multi-target anti-fibrotic effect—spanning collagen synthesis, cross-linking, and degradation—is mechanistically linked to specific APB inhibition and has not been demonstrated for bestatin or other broad-spectrum aminopeptidase inhibitors in the same assay system, which typically produce narrower or qualitatively different effects on the collagen matrix. Arphamenine A is thus uniquely positioned as a tool compound for interrogating the intersection of APB activity and extracellular matrix remodeling.

Collagen production Lysyl oxidase MMP Cardiac fibroblast TGF-β1

M17-Leucyl Aminopeptidase (T. cruzi): Arphamenine A Is 45-Fold Weaker Than Bestatin—Confirming Its Narrow-Spectrum Profile

Against the M17-leucyl aminopeptidase from Trypanosoma cruzi (LAPTc), the broad-spectrum inhibitor bestatin exhibited an IC₅₀ of 0.35 μM, while Arphamenine A required 15.75 μM to achieve 50% inhibition—a 45-fold potency disadvantage [1]. This stark potency differential, obtained under identical RapidFire mass spectrometry assay conditions, is not a weakness but rather a defining selectivity feature: it demonstrates that Arphamenine A does not potently engage the M17 family of leucyl aminopeptidases, consistent with its design as an APB (M1 family) inhibitor. This contrasts sharply with bestatin, which potently inhibits both M1 and M17 aminopeptidases and therefore cannot discriminate between these structurally and functionally distinct metalloprotease families. Researchers seeking to attribute biological effects specifically to APB (M1) rather than LAP (M17) can use Arphamenine A as a negative-control-validated selective probe.

M17-LAP Trypanosoma cruzi Chagas disease LAPTc Broad-spectrum vs selective

Leukotriene A₄ Hydrolase/Aminopeptidase: Arphamenine A and B Exhibit Similar Micromolar Ki Values

Leukotriene A₄ hydrolase (LTA4H; EC 3.3.2.6) is a bifunctional zinc metalloenzyme possessing both epoxide hydrolase activity (converting LTA₄ to the pro-inflammatory mediator LTB₄) and arginine aminopeptidase activity. Both Arphamenine A and Arphamenine B inhibit the arginine aminopeptidase activity of LTA4H, with dissociation constants (Kᵢ) of 2.0 μM and 2.5 μM respectively [1]. The near-equivalent potency (only 1.25-fold difference) contrasts with their 7-fold differential against APB (see Evidence Item 1) and indicates that the LTA4H active site accommodates both phenylalanine and tyrosine at the P1′ position with similar affinity. This profile makes both arphamenines useful as LTA4H aminopeptidase probes, but Arphamenine A retains the practical advantage of being the more potent APB inhibitor, allowing dual APB/LTA4H studies with a single compound at micromolar concentrations.

Leukotriene A4 hydrolase Bifunctional enzyme Arginine aminopeptidase Inflammation

Optimal Procurement Scenarios for Arphamenine A Based on Verified Differential Evidence


Selective Aminopeptidase B Functional Studies Requiring Discrimination from Broad-Spectrum Aminopeptidase Activity

When an experimental protocol demands specific blockade of arginine aminopeptidase (APB) activity without simultaneously inhibiting alanyl aminopeptidase (APN) or M17-leucyl aminopeptidase, Arphamenine A—rather than bestatin or amastatin—is the appropriate reagent. At 0.1 mM, Arphamenine A produces 50% APB inhibition while bestatin reaches 89% and amastatin 100%, enabling graded APB suppression without the near-total aminopeptidase shutdown caused by broad-spectrum inhibitors [1]. Furthermore, Arphamenine A is 45-fold weaker than bestatin against T. cruzi M17-LAP (IC₅₀ 15.75 μM vs 0.35 μM), confirming its narrow spectrum [2]. For laboratories conducting siRNA or CRISPR validation of APB function, Arphamenine A provides a pharmacological confirmation tool with a defined selectivity window that broad-spectrum alternatives cannot offer.

Peptide Transporter (PepT1/PepT2) Pharmacology Without Confounding Brush Border Proteolysis

Arphamenine A is uniquely suited for studies of proton-coupled oligopeptide transport (PepT1/PepT2) that require inhibition of the transporter without simultaneous suppression of membrane-associated dipeptide hydrolysis. At 100 μM, Arphamenine A blocks the transporter (EC₅₀ 15–67 μM) while leaving hydrolysis intact, whereas amastatin and leuhistin produce the opposite pattern—complete hydrolysis blockade at 20 μM with negligible transport effects [1]. This functional orthogonality makes Arphamenine A the only commercially available aminopeptidase inhibitor that can cleanly separate transport from hydrolysis phenotypes in Caco-2, HeLa, or renal proximal tubule models.

Cardiac Fibrosis and Extracellular Matrix Remodeling Assays in TGF-β1-Primed Myofibroblasts

In models of angiotensin II-driven cardiac fibrosis, Arphamenine A (100 μmol/L) almost completely reverses collagen gel contraction in both control and TGF-β1-primed myofibroblasts, whereas bestatin at the identical dose fails to affect contraction in TGF-β1-treated cells [1]. Arphamenine A additionally reduces soluble and non-soluble collagen production, suppresses collagen type I and III expression (in TGF-β1-treated cells), and inhibits lysyl oxidase, MMP-1, and MMP-2 activity [2]. For researchers studying the APB–collagen axis in cardiac remodeling, Arphamenine A provides a multi-endpoint anti-fibrotic profile that bestatin cannot reproduce, making it the appropriate choice for mechanistic dissection of arginine aminopeptidase-dependent matrix regulation.

Dual APB/LTA4 Hydrolase Arginine Aminopeptidase Inhibition at Micromolar Concentrations

For studies targeting the arginine aminopeptidase activity of leukotriene A₄ hydrolase (LTA4H)—the bifunctional enzyme that generates the pro-inflammatory mediator LTB₄—Arphamenine A provides a Kᵢ of 2.0 μM, slightly superior to Arphamenine B (Kᵢ 2.5 μM) [1]. Because Arphamenine A is simultaneously the more potent APB inhibitor (50% vs 7% inhibition at 0.1 mM for Arphamenine B), laboratories running parallel APB and LTA4H assays benefit from a single-compound inventory strategy with Arphamenine A, avoiding the need to stock the less versatile Arphamenine B.

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